molecular formula C19H23ClN2O4S B4484152 3-CHLORO-4-METHOXY-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE

3-CHLORO-4-METHOXY-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE

Cat. No.: B4484152
M. Wt: 410.9 g/mol
InChI Key: YEPCAZDQNOWOBS-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a methoxy group, and a chlorinated benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: The initial step involves the nitration of 3-chloro-4-methoxybenzene to introduce a nitro group, followed by reduction to form the corresponding amine.

    Sulfonation: The amine is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.

    Coupling Reaction: The final step involves a coupling reaction with 4-[(1-methylpiperidin-4-yl)oxy]phenylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxy-N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and sulfonamide groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

3-Chloro-4-methoxy-N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity. The methoxy and piperidinyl groups may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methoxy-N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}benzene-1-sulfonamide
  • 3-Chloro-4-methoxy-N-{4-[(1-ethylpiperidin-4-yl)oxy]phenyl}benzene-1-sulfonamide
  • 3-Chloro-4-methoxy-N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}benzene-1-carbamide

Uniqueness

The uniqueness of 3-chloro-4-methoxy-N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}benzene-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, is significant for its potential interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-chloro-4-methoxy-N-[4-(1-methylpiperidin-4-yl)oxyphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S/c1-22-11-9-16(10-12-22)26-15-5-3-14(4-6-15)21-27(23,24)17-7-8-19(25-2)18(20)13-17/h3-8,13,16,21H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPCAZDQNOWOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-CHLORO-4-METHOXY-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE
Reactant of Route 2
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3-CHLORO-4-METHOXY-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
3-CHLORO-4-METHOXY-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
3-CHLORO-4-METHOXY-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE
Reactant of Route 5
3-CHLORO-4-METHOXY-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
3-CHLORO-4-METHOXY-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZENE-1-SULFONAMIDE

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